(1-Cyanoethyl)urea

Description

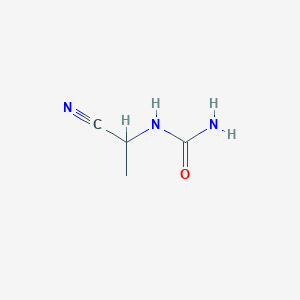

Structure

3D Structure

Properties

IUPAC Name |

1-cyanoethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(2-5)7-4(6)8/h3H,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYPNSSIEICLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Cyanoethyl)urea: Synthesis, Properties, and Therapeutic Potential

A Note on CAS 1250694-76-8: Publicly accessible scientific literature and databases currently lack specific experimental data for (1-Cyanoethyl)urea under the designated CAS number 1250694-76-8. This guide is therefore constructed as a forward-looking whitepaper for drug development professionals. It synthesizes established principles and methodologies from analogous, well-documented cyano-functionalized urea compounds to project the likely synthesis, physicochemical properties, and therapeutic relevance of this molecule.

Introduction: The Strategic Value of the Cyano-Urea Scaffold

The urea moiety is a cornerstone in medicinal chemistry, celebrated for its unique hydrogen bonding capabilities which are instrumental in forging stable drug-target interactions.[1][2][3] This functional group is a key feature in numerous clinically approved drugs, where it is often used to modulate potency, selectivity, and pharmacokinetic profiles.[2][4][5] The incorporation of a cyano group introduces a strong electron-withdrawing nitrile that can further enhance binding affinity, metabolic stability, and cell permeability. The strategic combination of these two functional groups in "this compound" suggests a molecule designed with intent for biological activity, positioning it as a compound of significant interest for novel therapeutic development.

Synthesis and Mechanistic Considerations

While a specific, validated synthesis for this compound is not publicly documented, established organo-chemical principles point toward several plausible synthetic routes. The most direct and historically validated approach for analogous structures involves the reaction of a substituted urea with a cyano-containing precursor.

Projected Synthesis Protocol: Acylation of Urea with a Cyano-Precursor

A highly probable synthetic pathway involves the acylation of urea with a suitable cyano-activated precursor, such as 2-cyanopropionyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct. A related and well-documented method is the reaction of cyanoacetic acid with a urea in the presence of a dehydrating agent like acetic anhydride.[6][7][8]

Step-by-Step Generalized Protocol:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add urea and a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, preventing side reactions with atmospheric moisture.

-

Reagent Addition: While stirring, slowly add a solution of 2-cyanopropionyl chloride (or a similar activated cyano-precursor) dissolved in the same anhydrous solvent from the dropping funnel. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with the addition of cold water. The crude product may precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[6]

Diagram of Projected Synthetic Pathway:

Caption: Projected acylation pathway for the synthesis of this compound.

Physicochemical and Structural Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Based on structurally similar compounds like (Cyanomethyl)urea, we can project the key properties of this compound.[9]

Table of Projected Physicochemical Properties:

| Property | Projected Value | Significance in Drug Development |

| Molecular Formula | C4H7N3O | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~113.12 g/mol | Influences diffusion and transport across membranes. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. |

| LogP (octanol/water) | -0.5 to 0.5 | A balanced LogP is crucial for both aqueous solubility and membrane permeability. |

| pKa | ~8-9 (Urea N-H) | The acidity of the N-H protons influences ionization state at physiological pH. |

Potential Therapeutic Applications and Mechanism of Action

The cyano-urea scaffold is a privileged structure in modern drug discovery, with numerous derivatives acting as potent enzyme inhibitors.[1][2] A prominent example is the class of diaryl ureas, such as Sorafenib, which are potent kinase inhibitors used in cancer therapy.[4]

Hypothesized Mechanism of Action: Kinase Inhibition

The urea functionality is adept at forming bidentate hydrogen bonds with the hinge region of kinase domains, a common binding motif for many kinase inhibitors. The cyanoethyl group can further extend into a hydrophobic pocket, providing additional binding affinity and selectivity.

Diagram of Hypothesized Kinase Inhibition:

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. (Cyanomethyl)urea | C3H5N3O | CID 80065 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Cyano-Substituted Ureas

A Foreword on Scope: This guide addresses the chemical properties, synthesis, and reactivity of cyano-substituted ureas. The initial query focused on (1-Cyanoethyl)urea, a compound for which detailed scientific literature is sparse. To provide a comprehensive and technically robust resource, this document broadens its scope to include closely related, well-characterized analogues such as cyanoacetylurea and its N-substituted derivatives. The principles of synthesis, reactivity, and characterization discussed herein are fundamentally applicable to the broader class of these compounds and provide a strong predictive framework for understanding the specific properties of this compound.

Cyano-substituted ureas are a class of organic compounds characterized by a urea backbone (-NH-CO-NH-) where one of the nitrogen atoms is substituted with a cyano-containing alkyl or acyl group. This combination of a polar urea moiety and a reactive cyanoacetyl or cyanoalkyl group imparts unique chemical characteristics, making them valuable intermediates in organic synthesis.

The presence of the electron-withdrawing cyano group and the carbonyl group influences the electron density across the molecule, particularly affecting the acidity of the N-H protons and the reactivity of the methylene group adjacent to the cyano function in cyanoacetyl derivatives.

Diagram 1: Representative Structures of Cyano-Substituted Ureas

Caption: Chemical structures of key cyano-substituted ureas.

A summary of the core physicochemical properties for representative compounds is presented below.

| Property | Cyanoacetylurea | 1-Cyanoacetyl-3-ethylurea | This compound |

| CAS Number | 1448-98-2[1] | 41078-06-2[2][3] | 1250694-76-8[4] |

| Molecular Formula | C₄H₅N₃O₂[1][5] | C₆H₉N₃O₂[2][3][6] | C₄H₇N₃O[4] |

| Molecular Weight | 127.10 g/mol [1][5] | 155.15 g/mol [2][3][6] | 113.12 g/mol [4] |

| Melting Point | 215 °C (dec.)[1][5] | 167 °C[3][6] | Not available |

| Appearance | Yellow Solid[1] | White crystal or powder[6] | Not available |

| Solubility | Soluble in DMSO[1]. | Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide[3]. | Not available |

| Density | ~1.3 g/cm³[5] | ~1.17 g/cm³[3][6] | Not available |

| pKa (Predicted) | 4.51 ± 0.10[1] | 7.20 ± 0.10[6] | Not available |

Synthesis of Cyano-Substituted Ureas

The synthesis of cyano-substituted ureas is most commonly achieved through the condensation of a urea derivative with a suitable cyano-containing reactant. The choice of synthetic route is often dictated by the availability and cost of the starting materials.

Synthesis via Acylation with Acetic Anhydride

A prevalent and efficient method for producing N-cyanoacetyl ureas involves the reaction of a urea with cyanoacetic acid in the presence of a dehydrating agent, typically acetic anhydride.

Causality: Acetic anhydride serves a dual purpose. First, it activates the carboxylic acid group of cyanoacetic acid by forming a mixed anhydride intermediate. Second, it acts as a powerful dehydrating agent, sequestering the water molecule formed during the amide bond formation between the urea's nitrogen and the activated cyanoacetyl group. This removal of water drives the reaction equilibrium towards the product, ensuring a high yield. The reaction is typically performed at elevated temperatures (70-80 °C) to overcome the activation energy barrier.[6]

Diagram 2: Synthesis Workflow for 1-Cyanoacetyl-3-ethylurea

Caption: Workflow for the synthesis of 1-Cyanoacetyl-3-ethylurea.

Experimental Protocol: Synthesis of 1-Cyanoacetyl-3-ethylurea [6]

-

Charge a reaction vessel with cyanoacetic acid and ethyl urea.

-

Begin stirring the mixture and heat to 40-50 °C for approximately 30 minutes to ensure homogeneity.

-

Add acetic anhydride dropwise to the mixture. The reaction is exothermic; control the rate of addition to maintain the temperature below 80 °C.

-

After the addition is complete, maintain the reaction mixture at 70-80 °C with continuous stirring for 2 hours to ensure the reaction goes to completion.

-

Perform a distillation under reduced pressure to remove the acetic acid byproduct and any unreacted acetic anhydride.

-

Add water to the residue and continue the reduced pressure distillation to remove the remaining traces of acetic acid.

-

Raise the temperature to above 90 °C to ensure the product is fully dissolved, creating a homogeneous solution.

-

Transfer the hot solution to a crystallization vessel and cool with stirring to 0-5 °C to induce crystallization.

-

Collect the resulting solid product by filtration and dry thoroughly.

Synthesis from Alkali Cyanoacetates

An alternative, industrially scalable method avoids the need for purified cyanoacetic acid by starting with an alkali cyanoacetate salt.[7]

Causality: This process leverages crude or unpurified reaction mixtures from the synthesis of cyanoacetic acid (e.g., from sodium cyanide and sodium chloroacetate). A mineral acid can be added to neutralize a portion of the cyanoacetate in situ, generating the reactive cyanoacetic acid. The reaction with a urea and acetic anhydride then proceeds under substantially anhydrous conditions to form the desired cyanoacetyl urea.[7] This method is economically advantageous as it eliminates several purification steps for the starting materials.[7]

Chemical Reactivity and Applications

The synthetic utility of cyano-substituted ureas stems from the reactivity of the cyano-containing side chain. Cyanoacetylureas, in particular, are versatile precursors for the synthesis of a wide range of heterocyclic compounds.

Heterocyclic Synthesis: Precursors to Uracils

Cyanoacetylureas are key building blocks for synthesizing pyrimidine derivatives, including uracils, which are components of nucleic acids and possess significant biological activity.[8]

Mechanism: The synthesis of 5-cyano-uracils can be achieved by first condensing the cyanoacetyl urea with an amine complex (e.g., from dimethylformamide and dimethyl sulfate) to form an N,N-dimethyl-aminomethylene cyanoacetyl urea intermediate.[9] This intermediate is then treated with an alkaline condensing agent, such as sodium hydroxide or sodium methylate, which induces an intramolecular cyclization reaction. The process involves the attack of one of the urea's nitrogen atoms onto the activated methylene carbon, followed by elimination of the dimethylamine group to form the stable pyrimidine ring.[9]

Diagram 3: Cyclization Pathway to 5-Cyano-Uracil

Caption: Reaction pathway for the synthesis of 5-cyano-uracil.

Agrochemical Intermediates

Certain cyano-substituted ureas serve as intermediates in the production of agrochemicals. For example, 1-cyanoacetyl-3-ethylurea is a known intermediate in the synthesis of fungicides.[6] This highlights their commercial relevance beyond laboratory-scale heterocyclic synthesis.

Spectroscopic Characterization

The structure of cyano-substituted ureas can be unequivocally confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Functional Group | Characteristic Signal / Wavenumber | Reference |

| IR Spectroscopy | N-H Stretch | 3200 - 3600 cm⁻¹ (broad, often multiple peaks) | [10] |

| C≡N Stretch | 2210 - 2217 cm⁻¹ (sharp, medium intensity) | [8] | |

| C=O Stretch (Amide I) | ~1670 - 1780 cm⁻¹ (strong) | [8][10] | |

| N-H Bend (Amide II) | ~1600 - 1650 cm⁻¹ | [10] | |

| ¹H NMR | NH Protons | Highly variable, broad, exchangeable with D₂O | [11] |

| H -C-CN (methylene) | ~3.5 - 4.0 ppm (in DMSO-d₆) | [11] | |

| Alkyl Protons | 0.9 - 4.0 ppm (depending on position) | ||

| ¹³C NMR | C =O (Carbonyl) | ~155 - 165 ppm | [10] |

| C ≡N (Cyano) | ~115 - 120 ppm | ||

| Mass Spec. | Molecular Ion (M⁺) | Expected at the compound's molecular weight |

Safety and Handling

Cyano-substituted ureas are reactive chemical intermediates and must be handled with appropriate care. Data from related compounds indicate potential hazards.

-

Hazards: Some analogues are classified as toxic if swallowed, in contact with skin, or if inhaled.[12] They may cause skin, eye, and respiratory irritation.[13] Contact with acids may liberate toxic gas.[14]

-

Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[14]

-

Disposal: Dispose of waste material in accordance with all applicable regional, national, and local regulations for hazardous chemical waste.[12][14]

Conclusion

Cyano-substituted ureas, particularly cyanoacetyl derivatives, are synthetically versatile and economically significant chemical intermediates. Their preparation is well-established, with routes amenable to both laboratory and industrial scales. The dual functionality of the urea and cyano-containing moieties provides a reactive platform for the construction of complex heterocyclic systems, most notably uracil and pyrimidine derivatives. While detailed data on every specific analogue may be limited, the consistent principles of their synthesis, reactivity, and spectroscopic properties provide a solid foundation for their application in research, drug development, and agrochemical science.

References

-

1-Cyanoacetyl-3-Ethyl Urea. ChemBK. [Link]

-

Urea, 1-cyanoacetyl-3-methyl-. SIELC Technologies. [Link]

-

cyanoacetyl urea. Chemsrc. [Link]

-

(Cyanomethyl)urea ≥95 % Safety Data Sheet. Carl ROTH. [Link]

- Preparation of cyanoacetyl ureas.

-

Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. ResearchGate. [Link]

-

Chemical Properties of Urea, 1-(2-cyanoethyl)-3-methyl- (CAS 7150-75-6). Cheméo. [Link]

-

Wöhler synthesis. Wikipedia. [Link]

-

1-CYANO-3-PHENYLUREA. Organic Syntheses. [Link]

-

SUBSTITUTED ARYLUREAS I. CYANATE METHOD. Organic Syntheses. [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

-

Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry. [Link]

- Condensation products of cyanoacetyl urea and amine complexes.

-

Synthesis of Urea. Acadecraft. [Link]

-

Cyanoacetylurea. SpectraBase. [Link]

Sources

- 1. Cyanoacetylurea | 1448-98-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 1250694-76-8|this compound|BLD Pharm [bldpharm.com]

- 5. cyanoacetyl urea | CAS#:1448-98-2 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US3496214A - Condensation products of cyanoacetyl urea and amine complexes - Google Patents [patents.google.com]

- 10. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectrabase.com [spectrabase.com]

- 12. carlroth.com [carlroth.com]

- 13. 41078-06-2 1-Cyanoacetyl-3-ethyl urea AKSci S743 [aksci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

(1-Cyanoethyl)urea: A Comprehensive Technical Guide to its Molecular Structure and Properties

This in-depth technical guide provides a detailed exploration of the molecular structure, properties, and synthesis of (1-Cyanoethyl)urea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights to offer a comprehensive understanding of this unique molecule.

Introduction: The Significance of Substituted Ureas

Urea and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The urea functional group's ability to form stable hydrogen bonds makes it a critical component in the design of molecules that interact with biological targets[1]. The introduction of additional functional groups, such as the cyanoethyl moiety in this compound, can significantly alter the molecule's steric and electronic properties, opening avenues for new applications. This guide will focus on the specific structural and spectroscopic characteristics of this compound, providing a basis for its potential utilization in synthetic chemistry.

Molecular Identity and Physicochemical Properties

This compound is a small organic molecule with the systematic IUPAC name N-(1-cyanoethyl)urea. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1250694-76-8 | [2] |

| Molecular Formula | C4H7N3O | [2][3] |

| Molecular Weight | 113.12 g/mol | [2][3] |

| SMILES | O=C(N)NC(C#N)C | [2] |

Elucidation of Molecular Structure

A thorough understanding of a molecule's three-dimensional structure is paramount in predicting its reactivity and interactions. In the absence of published experimental crystal structure data for this compound, we can infer its geometric parameters from established bond lengths and angles of its constituent functional groups.

Predicted Bond Lengths and Angles

The molecular structure of this compound is characterized by a central urea core bonded to a chiral 1-cyanoethyl group. The predicted bond lengths and angles are based on data from similar small molecules and the crystal structure of urea[4].

| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |

| C=O | ~1.27 | N-C-N | ~116 |

| C-N (amide) | ~1.34 | N-C-O | ~122 |

| C-N (alkyl) | ~1.47 | C-N-C | ~120 |

| C-C | ~1.54 | N-C-C | ~109.5 |

| C≡N | ~1.16 | C-C≡N | ~180 |

| N-H | ~1.01 | H-N-H | ~120 |

| C-H | ~1.09 | H-C-H | ~109.5 |

Note: These values are estimations and may vary in the actual molecule due to steric and electronic effects.

Figure 2: Proposed reaction workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of Reagents: Dissolve 2-aminopropanenitrile in a suitable aqueous solvent. In a separate vessel, prepare a solution of potassium cyanate.

-

Reaction Initiation: Cool the 2-aminopropanenitrile solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) to the potassium cyanate solution to generate cyanic acid in situ.

-

Nucleophilic Addition: Add the freshly prepared cyanic acid solution dropwise to the cooled 2-aminopropanenitrile solution with vigorous stirring. The amine group of 2-aminopropanenitrile will act as a nucleophile, attacking the electrophilic carbon of cyanic acid.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, adjust the pH to neutral.

-

Isolation and Purification: The product can be extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure, and the resulting solid can be purified by recrystallization to yield this compound.

Causality Behind Experimental Choices: The in-situ generation of cyanic acid is crucial as it is unstable. The reaction is performed at a low temperature to control the exothermic nature of the nucleophilic addition and to minimize potential side reactions.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. As experimental spectra for this compound are not publicly available, the following sections provide predicted spectroscopic data based on the molecule's structure and comparison with analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 1.4 - 1.6 | Doublet | ~7 |

| -CH- | 4.5 - 4.7 | Quartet | ~7 |

| -NH- | 5.5 - 6.0 | Doublet | ~8 |

| -NH₂ | 5.0 - 5.5 | Broad Singlet | - |

Rationale: The methyl protons are split by the adjacent methine proton, resulting in a doublet. The methine proton is split by both the methyl protons and the adjacent NH proton, but due to the quadrupolar nature of nitrogen, this may appear as a quartet. The NH proton is split by the methine proton, giving a doublet. The NH₂ protons are expected to be a broad singlet due to rapid exchange and quadrupolar broadening.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 18 - 22 |

| -CH- | 40 - 45 |

| -C≡N | 118 - 122 |

| C=O | 158 - 162 |

Rationale: The chemical shifts are estimated based on standard values for similar functional groups. The carbonyl carbon of the urea is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3200 - 3400 (two bands) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C≡N Stretch (nitrile) | 2240 - 2260 |

| C=O Stretch (amide I band) | 1650 - 1680 |

| N-H Bend (amide II band) | 1550 - 1640 |

Rationale: These predicted absorption ranges are characteristic of the functional groups present in this compound. The presence of a sharp peak around 2250 cm⁻¹ would be a strong indicator of the cyano group.

Figure 3: Relationship between molecular structure and predicted spectroscopic features.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 113. Common fragmentation patterns would likely involve the loss of the cyano group (-CN, 26 Da) or cleavage of the bond between the urea nitrogen and the cyanoethyl group.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The urea moiety can act as a hydrogen bond donor and, under certain conditions, the nitrogen atoms can exhibit nucleophilicity.[5] The α-hydrogen on the cyanoethyl group is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.[6]

Given its structure, this compound is a valuable building block in organic synthesis. It can be envisioned as a precursor for the synthesis of more complex heterocyclic compounds, which are of significant interest in drug discovery. The presence of both a urea and a nitrile group offers multiple points for chemical modification.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While experimental data on its detailed molecular structure is limited, this guide provides a robust theoretical framework based on established chemical principles and data from analogous compounds. The predicted structural and spectroscopic properties outlined herein offer a solid foundation for researchers to synthesize, identify, and utilize this compound in their work. Further experimental investigation, particularly X-ray crystallographic analysis, would be invaluable in confirming the predictions made in this guide.

References

-

Kurzer, F., & Powell, J. R. (1956). 1-CYANO-3-PHENYLUREA. Organic Syntheses, 36, 8. doi:10.15227/orgsyn.036.0008. [Link]

- U.S. Patent No. 2,553,022. (1951). Preparation of cyanoacetyl ureas.

-

El-Taweel, F., Said, S., Ramadan, S., & Elagamey, A. G. (2013). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. ResearchGate. [Link]

-

ResearchGate. (2018). Large scale preparation of N-substituted urea. [Link]

-

ChemBK. (2024). 1-Cyanoacetyl-3-Ethyl Urea. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

-

Materials Project. (n.d.). H4CN2O (mp-23778). [Link]

-

Wikipedia. (2023). Wöhler synthesis. [Link]

-

Karaağaç, D. (2021). Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand. ResearchGate. [Link]

-

LookChem. (n.d.). 1,3-bis(2-cyanoethyl)urea. [Link]

-

van der Meer, J. Y., et al. (2017). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 2(10), 6933–6941. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). [Link]

-

PubChem. (n.d.). (Cyanomethyl)urea. [Link]

-

PubMed. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Largest Curated Crystal Structure Database. [Link]

-

MDPI. (2018). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. [Link]

-

PubMed. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. [Link]

-

ResearchGate. (n.d.). Basic chemical structures of cyano-substituted labels that undergo... [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

-

ResearchGate. (n.d.). NMR data. a) ¹H‐NMR spectra of different urea isotopes: ¹²C¹⁵N2‐urea... [Link]

-

Green Chemistry. (2024). Balancing computational chemistry's potential with its environmental impact. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]

-

CCDC. (n.d.). Access Structures. [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

NIST. (n.d.). Urea, 1-(2-cyanoethyl)-3-phenyl-. [Link]

-

Stark, G. R., Stein, W. H., & Moore, S. (1960). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry, 235(11), 3177–3181. [Link]

Sources

- 1. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. murov.info [murov.info]

- 5. Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

(1-Cyanoethyl)urea synthesis from acrylonitrile and urea

An In-Depth Technical Guide to the Synthesis of (1-Cyanoethyl)urea from Acrylonitrile and Urea

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-cyanoethyl)urea, the product resulting from the base-catalyzed reaction between urea and acrylonitrile. Often referred to in literature and commercial listings with the isomeric name this compound, the reaction mechanism proceeds via a Michael addition, leading to the N-(2-cyanoethyl) substitution pattern. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a detailed experimental protocol, parameters for optimization, and methods for purification and characterization. The causality behind experimental choices is emphasized to provide field-proven insights and ensure a robust, self-validating methodology.

Introduction: The Chemistry of Cyanoethylation

The addition of a molecule containing an active hydrogen atom across the carbon-carbon double bond of an α,β-unsaturated nitrile is known as cyanoethylation.[1] In the synthesis of N-(2-cyanoethyl)urea, the nucleophilic nitrogen atom of urea attacks the electrophilic β-carbon of acrylonitrile. This reaction is a classic example of a base-catalyzed Michael addition.

The nitrile group (-C≡N) is a potent electron-withdrawing group, which polarizes the acrylonitrile molecule, making the β-carbon susceptible to nucleophilic attack.[1] The reaction requires a strong base to deprotonate the urea, increasing its nucleophilicity and initiating the reaction. While various strong bases can be used, the choice of catalyst is critical to control the reaction rate and minimize side reactions, such as the polymerization of acrylonitrile or the formation of dicyanoethylated byproducts.[2]

Reaction Mechanism: A Step-by-Step Visualization

The synthesis proceeds through a three-step mechanism initiated by a basic catalyst (represented as B:):

-

Deprotonation: The basic catalyst removes a proton from a urea nitrogen atom, generating a highly nucleophilic urea anion.

-

Nucleophilic Attack: The urea anion attacks the electron-deficient β-carbon of acrylonitrile, forming a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion intermediate is protonated by the conjugate acid of the catalyst (BH), regenerating the catalyst and yielding the final product, N-(2-cyanoethyl)urea.

Caption: Workflow for the synthesis and analysis of N-(2-cyanoethyl)urea.

References

- McMullen, C. H. (1951). Cyanoethylation. U.S. Patent No. 2,579,580. Washington, DC: U.S.

-

ChemSrc. (n.d.). Urea, N-(2-cyanoethyl)-. CAS#: 6640-70-6. Retrieved from [Link]

-

Kagawa University Institutional Repository. (1969). Synthesis of Acrylonitrile. [Link]

-

ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. [Link]

-

Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]

-

Allam, Y. A. (2001). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Journal of Chemical Research, 2001(8), 346-348. [Link]

- Duschinsky, R. (1951). Preparation of cyanoacetyl ureas. U.S. Patent No. 2,553,022. Washington, DC: U.S.

-

Kurzer, F., & Powell, J. R. (1956). 1-cyano-3-phenylurea. Organic Syntheses, 36, 8. [Link]

-

Scribd. (n.d.). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene. [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). Arylureas. I. Cyanate Method. Organic Syntheses, 9, 12. [Link]

-

Rajasekaran, A., & Thanuja, J. P. (2014). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 26(1), 1-6. [Link]

-

Banerjee, A., et al. (2009). Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6. Applied Microbiology and Biotechnology, 84(2), 265-272. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of pure Urea. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. [Link]

-

ResearchGate. (n.d.). The spectrogram of ¹³C NMR of urea and polymers. [Link]

-

LookChem. (n.d.). 2-Cyanoethylurea. CAS No.: 6640-70-6. [Link]

-

arXiv. (2012). The Formation and Characteristics of Acrylonitrile/Urea Inclusion Compound. [Link]

-

Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science, 358(6368), 1307-1310. [Link]

-

Royal Society of Chemistry. (2013). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analyst, 138(22), 6846-6851. [Link]

-

ResearchGate. (2019). Production of Acrylonitrile. [Link]

- Johnson, D. R., et al. (1978). Process for preparing acrylonitrile. U.S. Patent No. 4,102,914. Washington, DC: U.S.

Sources

An In-Depth Technical Guide to (1-Cyanoethyl)urea: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1][2] This strong interaction potential has led to the development of numerous urea-containing therapeutics.[3] When combined with a nitrile moiety—a versatile functional group known to enhance metabolic stability, improve pharmacokinetic profiles, and act as a bioisostere for other functional groups—the resulting scaffold, an α-ureido nitrile, presents a compelling area for chemical and biological exploration.[4][5] This guide focuses on a specific α-ureido nitrile, (1-Cyanoethyl)urea, providing a comprehensive overview of its chemical identity, synthesis, and potential applications for professionals in drug discovery and development.

Part 1: Chemical Identity and Nomenclature

This compound is a small organic molecule that incorporates both a urea and a nitrile functional group. The nitrile is located on the carbon alpha to the urea nitrogen.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for this compound is N-(1-cyanoethyl)urea .

Another systematic name is 2-ureidopropanenitrile .

Common synonyms and identifiers include:

-

This compound

-

CAS Number: 1250694-76-8

For clarity and consistency, this guide will primarily use the IUPAC name N-(1-cyanoethyl)urea.

Chemical Structure and Properties

The chemical structure of N-(1-cyanoethyl)urea is characterized by a central urea moiety with an ethyl group attached to one nitrogen, where the first carbon of the ethyl group is substituted with a nitrile.

| Property | Value |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| SMILES | O=C(N)NC(C#N)C |

| CAS Number | 1250694-76-8 |

This table summarizes the key chemical properties of N-(1-cyanoethyl)urea.

Part 2: Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of N-(1-cyanoethyl)urea are not extensively published in peer-reviewed literature, its synthesis can be logically derived from established methods for preparing α-ureido nitriles and other urea derivatives.

Proposed Synthetic Pathways

A primary and logical route to N-(1-cyanoethyl)urea involves the reaction of an α-amino nitrile with a source of isocyanate.

Workflow for the Synthesis of N-(1-cyanoethyl)urea:

Caption: Proposed synthesis of N-(1-cyanoethyl)urea.

Experimental Protocol: Synthesis via Nucleophilic Addition

This protocol is a generalized procedure based on the known reactivity of α-amino nitriles.

-

Dissolution of Amine: Dissolve 2-aminopropanenitrile (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Reaction with Isocyanate Source: In a separate vessel, prepare a solution of an isocyanate source, such as potassium isocyanate (1.1 equivalents), in water or a compatible solvent.

-

Acidification: Slowly add an acid (e.g., HCl) to the isocyanate solution to generate isocyanic acid (HNCO) in situ.

-

Addition: Add the isocyanic acid solution dropwise to the solution of 2-aminopropanenitrile at a controlled temperature (e.g., 0-25 °C).

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized N-(1-cyanoethyl)urea. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the protons of the ethyl group, the methine proton adjacent to the nitrile, and the NH and NH₂ protons of the urea moiety.

-

¹³C NMR would reveal peaks for the carbonyl carbon of the urea, the nitrile carbon, and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 2240-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration.

-

Characteristic absorptions for the urea group would include N-H stretching vibrations (around 3200-3500 cm⁻¹) and a strong C=O stretching band (around 1630-1680 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound, confirming the expected molecular ion peak.

-

Part 3: Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of N-(1-cyanoethyl)urea, possessing both a nucleophilic urea and an electrophilic (upon activation) or metabolically significant nitrile, makes it an interesting scaffold for further chemical modification and as a potential pharmacophore.

Chemical Reactivity

The reactivity of N-(1-cyanoethyl)urea is dictated by its two primary functional groups.

Caption: Reactivity profile of N-(1-cyanoethyl)urea.

-

Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles, participating in reactions such as N-alkylation, N-arylation, and condensation with carbonyl compounds to form more complex heterocyclic structures.

-

Nitrile Moiety: The nitrile group is relatively stable but can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[6] Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine.[7] The nitrile group can also participate in cycloaddition reactions or act as an electrophilic center for nucleophilic attack, particularly in the presence of a catalyst.[8]

Potential as a Pharmacophore in Drug Design

The incorporation of a nitrile group into drug candidates is a well-established strategy in medicinal chemistry.[5] Nitriles can act as bioisosteres for carbonyl groups or halogens, and their electronic properties can enhance binding affinity to target proteins through hydrogen bonding and polar interactions.[4][5]

The α-amino nitrile substructure within N-(1-cyanoethyl)urea is particularly noteworthy. Several α-amino nitrile-containing compounds have been developed as reversible inhibitors of proteases, where the nitrile acts as a "warhead" that is attacked by a nucleophilic residue (such as cysteine or serine) in the enzyme's active site.[9]

Potential Therapeutic Targets and Applications:

-

Enzyme Inhibition: Given the precedence of α-amino nitriles as enzyme inhibitors, N-(1-cyanoethyl)urea and its derivatives could be investigated as potential inhibitors of proteases (e.g., cathepsins, dipeptidyl peptidases) or other enzymes where a nucleophilic residue is present in the active site.

-

Scaffold for Library Synthesis: N-(1-cyanoethyl)urea can serve as a versatile starting material for the synthesis of a library of more complex molecules. The reactivity of both the urea and nitrile functionalities allows for diverse structural modifications, which is a key aspect of lead optimization in drug discovery.

-

Modulation of Physicochemical Properties: The presence of both a hydrogen-bond-donating and -accepting urea group and a polar nitrile group suggests that this scaffold could be used to fine-tune the solubility and pharmacokinetic properties of drug candidates.[4]

Part 4: Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Toxicity: The toxicity of N-(1-cyanoethyl)urea has not been extensively studied. However, some α-amino nitriles can be toxic. It is prudent to handle this compound with care. The metabolic stability of the nitrile group is generally high, and it is unlikely to release cyanide under physiological conditions.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(1-cyanoethyl)urea is a chemically intriguing molecule that combines the well-established pharmacophoric features of a urea with the versatile and beneficial properties of a nitrile group. While specific biological data for this compound is sparse, its structural motifs suggest significant potential in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors and as a building block for combinatorial libraries. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in the landscape of drug discovery and development.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. chembk.com [chembk.com]

- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of Cyano-Substituted Ureas

Abstract: This technical guide provides a comprehensive overview of the physical properties of key cyano-substituted ureas. Recognizing the potential ambiguity in the nomenclature of "(1-Cyanoethyl)urea," this document delineates the characteristics of two distinct but related compounds: 2-Cyanoethylurea and Cyanoacetylurea. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and foundational scientific principles to support laboratory and development activities.

Introduction: Navigating the Nomenclature of Cyano-Substituted Ureas

The term "this compound" is not consistently defined in chemical literature and databases, leading to potential confusion. Investigation reveals that this name could plausibly refer to at least two different compounds. This guide will therefore address the physical properties of two well-characterized, commercially available, and structurally related compounds:

-

2-Cyanoethylurea (CAS 6640-70-6): An alkyl-substituted urea where the cyano group is on the second carbon of the ethyl substituent.

-

Cyanoacetylurea (CAS 1448-98-2): An acyl-substituted urea, also known as N-(2-Cyanoacetyl)urea, where the cyano group is part of an acetyl moiety attached to the urea nitrogen.

The distinct placement of the cyano group in these molecules results in significantly different chemical and physical properties. Understanding these differences is critical for their appropriate application in synthesis, materials science, and pharmaceutical development. This guide will treat each compound in a separate section to ensure clarity and precision.

Physical Properties of 2-Cyanoethylurea

2-Cyanoethylurea is a derivative of urea with a cyanoethyl group attached to one of the nitrogen atoms. Its properties are influenced by the presence of the polar cyano and urea functional groups.

Summary of Physical Properties

The following table summarizes the key physical properties of 2-Cyanoethylurea.

| Property | Value | Source |

| CAS Number | 6640-70-6 | PubChem[1] |

| Molecular Formula | C₄H₇N₃O | PubChem[1] |

| Molecular Weight | 113.12 g/mol | PubChem[1] |

| Boiling Point | 289.3 °C at 760 mmHg | Chemsrc[2] |

| Density | 1.159 g/cm³ | Chemsrc[2] |

| Flash Point | 128.7 °C | Chemsrc[2] |

| XLogP3-AA | -1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[3] |

Experimental Methodologies for Property Determination

The boiling point of a liquid is a critical physical constant. For a compound like 2-Cyanoethylurea, which has a relatively high boiling point, a standard distillation apparatus or a specialized micro-boiling point apparatus would be employed.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid sample is introduced into a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

Boiling Point Reading: The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Rationale: This method is advantageous for small sample sizes and provides an accurate boiling point at atmospheric pressure. The design of the Thiele tube ensures uniform heating of the sample.

Caption: Workflow for Micro Boiling Point Determination.

Physical Properties of Cyanoacetylurea

Cyanoacetylurea is a versatile intermediate in organic synthesis, particularly for heterocyclic compounds.[4][5][6] Its physical properties are dominated by the presence of two carbonyl groups, a cyano group, and two amide functionalities, which allow for extensive hydrogen bonding.

Summary of Physical Properties

The following table summarizes the key physical properties of Cyanoacetylurea.

| Property | Value | Source |

| CAS Number | 1448-98-2 | ChemicalBook[4], Chemsrc[7] |

| Molecular Formula | C₄H₅N₃O₂ | Guidechem[8], Chemsrc[7] |

| Molecular Weight | 127.10 g/mol | Chemsrc[7] |

| Appearance | White to off-white crystalline solid | CymitQuimica[9] |

| Melting Point | 215 °C (decomposes) | ChemicalBook[4], Chemsrc[7] |

| Density | 1.3 g/cm³ | Chemsrc[7] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols, DMSO) | CymitQuimica[9], ChemicalBook[4] |

| pKa | 4.51 ± 0.10 (Predicted) | ChemicalBook[4] |

Experimental Methodologies for Property Determination

The melting point is a fundamental property for the identification and purity assessment of a solid compound. For Cyanoacetylurea, which decomposes at its melting point, careful observation is crucial.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[10] The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[10][12]

-

Approximate Melting Point: A rapid heating run is performed to determine an approximate melting range.[11][12]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.[11]

-

Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. Any decomposition (e.g., color change, gas evolution) is also noted.

Rationale: A narrow melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. Slow heating near the melting point is essential for accurate determination.

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Data for Cyanoacetylurea

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 10.4 | Singlet | 1H | -CO-NH -CO- | ChemicalBook[13] |

| 7.4 | Singlet | 2H | -CO-NH₂ | ChemicalBook[13] |

| 3.909 | Singlet | 2H | NC-CH₂ -CO- | ChemicalBook[13] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: 5-25 mg of Cyanoacetylurea is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[14]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is run. The free induction decay (FID) signal is collected.

-

Data Processing: The FID is Fourier transformed to produce the frequency-domain spectrum. The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.[15]

Rationale: DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar Cyanoacetylurea and its high boiling point. The chemical shifts provide information about the electronic environment of the protons in the molecule.

Sample Preparation: KBr disc or Nujol mull

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3400-3200 | N-H stretching | Amide (NH₂) |

| ~2200 | C≡N stretching | Nitrile |

| ~1700 | C=O stretching | Amide/Urea Carbonyls |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected. This accounts for any atmospheric or instrumental absorptions.

-

Sample Application: A small amount of the solid Cyanoacetylurea sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum of the sample is recorded.

-

Cleaning: The ATR crystal is thoroughly cleaned after the measurement.

Rationale: ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples with minimal preparation.[16] The positions of the absorption bands are characteristic of the functional groups present in the molecule.

Ionization Method: Electron Ionization (EI) Molecular Ion (M⁺): m/z = 127.10

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.

Rationale: EI-MS provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.

Conclusion

This guide has provided a detailed examination of the physical properties of 2-Cyanoethylurea and Cyanoacetylurea, clarifying the ambiguity associated with the term "this compound." The data and experimental protocols presented herein are grounded in established scientific principles and sourced from reputable chemical databases and literature. It is the author's intent that this comprehensive resource will serve as a valuable tool for professionals in the fields of chemical research and drug development, facilitating a deeper understanding and more effective utilization of these important chemical compounds.

References

-

Chemsrc. (2025). cyanoacetyl urea. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemsrc. (2025). Urea, N-(2-cyanoethyl)-. Retrieved from [Link]

-

University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea.

-

RSC Publishing. (1968). Org. 1519. Retrieved from [Link]

-

Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyanoethylurea. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyanoacetylurea (CAS 1448-98-2). Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Retrieved from [Link]

-

ResearchGate. (2014). Cyanoacetyl urea in heterocyclic synthesis part V: Facile synthesis of poly-functionalized pyrimdines via different behaviors of its free urea amino group. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 8 - Infrared Spectroscopy. Retrieved from [Link]

-

LookChem. (n.d.). 2-Cyanoethylurea. Retrieved from [Link]

- Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

College of Pharmacy-University of Mustansiriyah. (2019). Experiment- 6. Infrared Spectroscopy Experiment. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyanoacetylurea - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts for C-1 in DMSO-d6 at 400 MHz. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Cyanoethyl radical (CAS 25840-11-3). Retrieved from [Link]

Sources

- 1. 2-Cyanoethylurea | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea, N-(2-cyanoethyl) | CAS#:6640-70-6 | Chemsrc [chemsrc.com]

- 3. 2-Cyanoethylurea|lookchem [lookchem.com]

- 4. Cyanoacetylurea | 1448-98-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cyanoacetyl urea | CAS#:1448-98-2 | Chemsrc [chemsrc.com]

- 8. guidechem.com [guidechem.com]

- 9. CAS 1448-98-2: Cyanoacetylurea | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Cyanoacetylurea(1448-98-2) 1H NMR spectrum [chemicalbook.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. ekwan.github.io [ekwan.github.io]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

Navigating the Solubility Landscape of (1-Cyanoethyl)urea: A Technical Guide for Researchers

Foreword: Embracing the Data Void with Scientific Rigor

In the realm of drug discovery and chemical research, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide delves into the solubility characteristics of (1-Cyanoethyl)urea, a molecule of interest for its potential applications in synthetic chemistry and pharmaceutical development.

As of the latest literature review, specific, quantitative solubility data for this compound in a wide range of solvents remains largely unpublished. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a scientifically grounded prediction of its solubility behavior based on its molecular structure and the well-established principles governing the solubility of urea derivatives. Secondly, and more crucially, it equips you, the researcher, with the detailed experimental protocols necessary to determine the solubility of this compound in your solvents of choice with accuracy and confidence. This empowers you to fill the existing data gap and make informed decisions in your research endeavors.

Deconstructing this compound: A Structural Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular architecture. The structure of this compound, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.

Caption: Molecular structure of this compound.

The molecule can be dissected into two key functional regions:

-

The Urea Moiety (-NH-CO-NH₂): This part of the molecule is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This characteristic is the primary driver for its solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as water.[1]

-

The Cyanoethyl Group (-CH(CN)CH₃): This substituent introduces a degree of non-polar character to the molecule. The ethyl backbone is hydrophobic, while the nitrile group (-C≡N) is polar, but its contribution to overall polarity is less pronounced than the urea group.

Based on this structure, we can predict the following general solubility trends:

-

High to Moderate Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating this compound. The ability of these solvents to form hydrogen bonds with the urea backbone will be the dominant intermolecular interaction driving dissolution.[1]

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) should also be reasonably good solvents. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will facilitate interaction with the urea moiety.

-

Low to Negligible Solubility in Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the energetic cost of disrupting the strong intermolecular hydrogen bonds in the solid this compound lattice will not be sufficiently compensated by the weak van der Waals interactions with the solvent. Consequently, low solubility is anticipated in these solvents.

Published Solubility Data for Structurally Related Analogs

While direct quantitative data for this compound is scarce, examining the solubility of structurally similar compounds can provide valuable, albeit qualitative, insights.

| Compound | Solvent(s) | Reported Solubility | Reference |

| 1-Cyanoacetyl-3-Ethyl Urea | Chloroform, Dichloromethane | Soluble | [2][3] |

| Cold Water | Small solubility | [2][3] | |

| Boiling Water | Larger solubility | [2][3] |

This information for a related cyano-substituted urea suggests that while some solubility in water can be expected, particularly at elevated temperatures, chlorinated organic solvents may also be effective. This is likely due to a combination of polarity and the ability to interact with the solute without the high energetic penalty of disrupting a strong water lattice.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain definitive, quantitative solubility data, an experimental approach is essential. The following protocol is based on the widely accepted shake-flask method , which is considered a "gold standard" for determining thermodynamic (equilibrium) solubility.[1] This method is in line with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[4][5][6][7]

Principle of the Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[1] The concentration of the dissolved compound in the filtered or centrifuged supernatant is then determined analytically.

Materials and Equipment

-

This compound (as a pure, crystalline solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMF, DMSO, hexane)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or a validated spectrophotometric method)

Experimental Workflow

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol

-

Preparation of Vials: Into appropriately sized glass vials, weigh an amount of this compound that is known to be in excess of its expected solubility. A good starting point is 5-10 mg of the compound.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change significantly between the later time points.

-

Phase Separation: After equilibration, carefully remove the vials and allow any remaining solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations of this compound to ensure accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated and that the system reaches thermodynamic equilibrium.

-

Prolonged Agitation: Provides sufficient time for the dissolution process to reach equilibrium, overcoming any kinetic barriers.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.

-

Filtration/Centrifugation: This is a critical step to ensure that only the dissolved compound is being measured. Any suspended microparticles will lead to an overestimation of solubility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the method used for quantification.

Differentiating Thermodynamic and Kinetic Solubility

It is important for researchers to distinguish between thermodynamic and kinetic solubility.[8][9][10]

-

Thermodynamic Solubility: As determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound.[11][12] This is a fundamental physicochemical property.

-

Kinetic Solubility: Often measured in high-throughput screening, involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[11][12] The concentration at which precipitation is observed is the kinetic solubility. This value can be higher than the thermodynamic solubility, as it may represent a supersaturated solution or the solubility of a metastable amorphous form.[8][9][10]

For foundational research and drug development, understanding the thermodynamic solubility is crucial for establishing a baseline and for formulation studies.

Conclusion: A Path Forward for Characterizing this compound

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for researchers to address this. By understanding the structural factors that influence its solubility and by implementing the detailed experimental protocol provided, scientists can generate the high-quality, reliable data needed to advance their work. The principles and methodologies outlined herein are not only applicable to this compound but can also be adapted for the characterization of other novel compounds, fostering a more thorough and predictive approach to chemical and pharmaceutical research.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]

-

ChemBK. 1-Cyanoacetyl-3-Ethyl Urea. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. Available from: [Link]

-

Pharmaffiliates. 1-(Cyanomethyl)urea. Available from: [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

PubMed. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

-

Pure. OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Chemsrc. cyanoacetyl urea. Available from: [Link]

-

Regulations.gov. Report : Determination of Water Solubility. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

SIELC Technologies. Urea, 1-cyanoacetyl-3-methyl-. Available from: [Link]

-

ChemBK. 1-Cyanoacetyl-3-Ethyl Urea. Available from: [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. chembk.com [chembk.com]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Discovery and History of Cyanoethylated Ureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of cyanoethylated ureas, a class of organic compounds characterized by the addition of a cyanoethyl group to a urea molecule. The narrative traces the origins of this field from the foundational discoveries in urea synthesis and the broader development of cyanoethylation reactions. We will explore the pioneering work that led to the first synthesis of N-(2-cyanoethyl)urea, detail the evolution of synthetic methodologies, and discuss the subsequent exploration of the chemical properties and applications of these compounds. This guide is designed to offer a deep, technically-grounded understanding of the causality behind experimental choices and the logical progression of scientific inquiry in this area.

Foundational Pillars: The Genesis of Urea and Cyanoethylation

The story of cyanoethylated ureas is built upon two significant pillars of organic chemistry: the synthesis of urea itself and the development of the cyanoethylation reaction.

The Dawn of Organic Synthesis: Wöhler's Synthesis of Urea

The journey begins in 1828 with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors, specifically the reaction of silver cyanate with ammonium chloride to form ammonium cyanate, which upon heating, rearranged to urea.[1][2] This pivotal experiment is widely regarded as the starting point of modern organic chemistry, as it challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. Wöhler's work not only demystified the nature of organic compounds but also laid the practical groundwork for the synthesis of a vast array of organic molecules, including the urea derivatives that are the focus of this guide.

The Advent of a Versatile Reaction: The Cyanoethylation Reaction

The second pillar is the development of the cyanoethylation reaction, a process that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a compound containing a labile hydrogen atom.[3] This reaction, a type of Michael addition, typically involves the reaction of a protic nucleophile with acrylonitrile (CH₂=CHCN).[3]

The pioneering work in this area was extensively documented by Herman A. Bruson in the seminal 1949 volume of "Organic Reactions".[3] Bruson's comprehensive review detailed the cyanoethylation of a wide variety of organic and inorganic compounds, including alcohols, phenols, amines, amides, and even carbon acids.[3] This work established the broad utility and mechanistic principles of the reaction, which is typically catalyzed by a base. The nitrile group of acrylonitrile renders the β-carbon atom electrophilic, making it susceptible to nucleophilic attack.[4]

The Convergence: Discovery and Synthesis of N-Cyanoethylated Ureas

While Bruson's 1949 review is exhaustive, the specific first synthesis of N-(2-cyanoethyl)urea is not explicitly detailed within it. However, the principles laid out by Bruson undoubtedly paved the way for its discovery. The reaction of urea with acrylonitrile, possessing labile hydrogen atoms on its nitrogen atoms, was a logical extension of the established cyanoethylation chemistry.